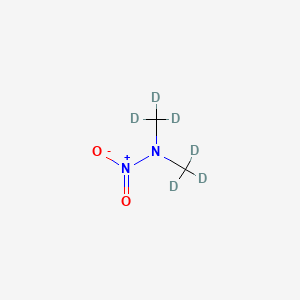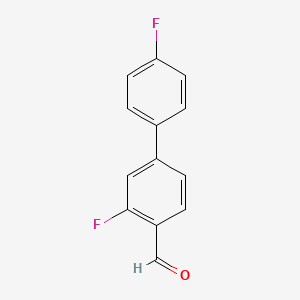![molecular formula C8H13BrO B3152167 4-Bromobicyclo[2.2.2]octan-1-ol CAS No. 72948-88-0](/img/structure/B3152167.png)
4-Bromobicyclo[2.2.2]octan-1-ol
Vue d'ensemble
Description
4-Bromobicyclo[2.2.2]octan-1-ol is a chemical compound with the molecular formula C8H13BrO . It is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of 4-Bromobicyclo[2.2.2]octan-1-ol consists of a bicyclic system with a bromine atom and a hydroxyl group attached . The molecular weight is 205.09 .Physical And Chemical Properties Analysis
4-Bromobicyclo[2.2.2]octan-1-ol has a molecular weight of 205.09 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Applications De Recherche Scientifique
1. Alkylation in Organic Synthesis
4-Bromobicyclo[2.2.2]octan-1-ol and related compounds have been utilized in organic synthesis, particularly in alkylation reactions. Mezhnev and Geivandov (2011) discussed the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol, yielding bromine-containing bicyclooctanes, highlighting its utility in synthesizing complex organic structures (Mezhnev & Geivandov, 2011).
2. Antiprotozoal Activity
Several derivatives of 4-bromobicyclo[2.2.2]octan-1-ol have been synthesized and investigated for their antiprotozoal activity. Studies by Seebacher et al. (2006) and Weis et al. (2003) explored the activity of these compounds against organisms causing diseases like East African sleeping sickness and Malaria (Seebacher et al., 2006), (Weis et al., 2003).
3. Application in EPR Spectroscopy
4-Substituted bicyclo[2.2.2]oct-1-yl radicals, generated from 1-bromobicyclo[2.2.2]octanes, have been observed in solution using EPR spectroscopy. The study by Binmore et al. (1995) provides insights into the electronic effects of substituents on these radicals, which is significant for understanding radical chemistry and reactivity (Binmore et al., 1995).
4. Micellization and Catalysis
The micellization of derivatives of 4-bromobicyclo[2.2.2]octan-1-ol has been studied for its effects on the catalysis of certain reactions. Zakharova et al. (2012) and Zhiltsova et al. (2012) have discussed the self-association and catalytic properties of alkylated 1,4-diazabicyclo[2.2.2]octanes, demonstrating their significance in the field of catalysis and materials science (Zakharova et al., 2012), (Zhiltsova et al., 2012).
Propriétés
IUPAC Name |
4-bromobicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMIKWVTITGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobicyclo[2.2.2]octan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



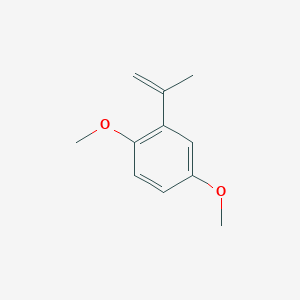


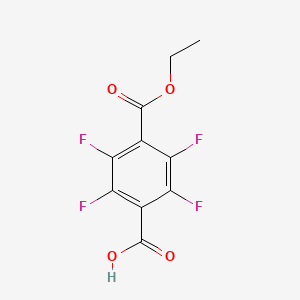

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)
![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)
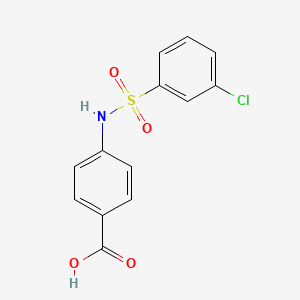
![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)
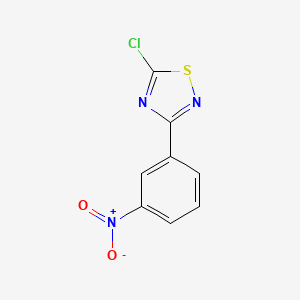
![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)
